molecular formula C14H13N3O B1451843 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 33235-40-4

1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1451843
CAS No.: 33235-40-4
M. Wt: 239.27 g/mol
InChI Key: JVPLJKXNGDCRGS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS# 33235-40-4) is a benzimidazole derivative of significant interest in medicinal chemistry and life science research. With a molecular formula of C14H13N3O and a molecular weight of 239.28 g/mol , this compound serves as a key scaffold in the design and synthesis of novel bioactive molecules. The compound is supplied as a powder and is recommended to be stored at room temperature . This chemical structure is recognized for its potential in pharmacological applications. Research indicates that the benzimidazole core is a privileged structure in drug discovery, particularly in the development of potent α-glycosidase inhibitors . These inhibitors are a crucial therapeutic approach for managing type 2 diabetes, as they help reduce postprandial blood glucose levels by delaying carbohydrate digestion . The 4-methoxyphenyl substituent on the benzimidazole ring is a critical structural feature that contributes to the molecule's binding interactions with enzymatic active sites, as demonstrated in molecular docking studies . This makes this compound a valuable intermediate for researchers developing new anti-diabetic agents. For research purposes only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-methoxyphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-11-8-6-10(7-9-11)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPLJKXNGDCRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262670
Record name 1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33235-40-4
Record name 1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33235-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Optical Purity (%) Scale Suitability Notes
Condensation + Pd/C Hydrogenation + PTSA salt formation 4-methoxyacetophenone, (S)-α-methylbenzylamine, Pd/C, PTSA 100 Commercial scale Safe, economical, high purity
Lipase B Enzyme Resolution Lipase B enzyme 78 Limited Enzyme cost, moderate purity
Asymmetric Hydroboration + Amination Rhodium complex (S)-quinap, catecholborane 98 Research scale High purity, costly catalysts
  • The final product from the condensation and hydrogenation method exhibits the following characteristics:

    • Melting point: 178.2–180.0°C
    • Optical rotation: [α]25D +79° (c=0.25 in MeOH)
    • Chiral purity: 100% by HPLC
    • IR spectrum shows characteristic peaks at 3369, 3294, 2959, 2835, 1610, 1585 cm⁻¹, confirming functional groups.
  • The process avoids hazardous reagents and expensive chiral catalysts, making it suitable for scale-up.

  • The enzymatic and asymmetric catalytic methods provide alternatives but have limitations in cost and purity.

The preparation of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine and related chiral amines is well-established through multi-step synthetic routes involving condensation, catalytic hydrogenation, and salt formation. The most practical and scalable method involves condensation of 4-methoxyacetophenone with chiral amines, followed by catalytic hydrogenation and purification steps, yielding high optical purity and safe processing conditions. Alternative enzymatic and asymmetric catalytic methods exist but are less favorable for large-scale production due to cost and purity constraints.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzodiazoles .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a methoxy group attached to a phenyl ring, which is linked to a benzodiazole moiety. Its molecular weight is approximately 239.28 g/mol, and it is typically found as a white powder. The compound can be synthesized through various chemical reactions involving substituted anilines and benzimidazole derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, research indicates that metal complexes formed with this compound exhibit enhanced antimicrobial efficacy against various bacterial and fungal strains. Specifically, the ligand demonstrated significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, with metal complexes showing even greater potency .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
LigandE. coli50 µg/mL
Metal Complex (Co(II))S. aureus25 µg/mL
Metal Complex (Cu(II))Candida albicans30 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In comparative studies, the compound exhibited superior antioxidant activity compared to its metal complexes. This property is attributed to the presence of the methoxy group, which enhances electron donation capabilities, thus stabilizing free radicals more effectively .

Table 2: Antioxidant Activity Comparison

CompoundIC50 Value (µM)
This compound15.5
Metal Complex (Ni(II))22.0
Metal Complex (Zn(II))25.0

Anti-inflammatory Potential

The anti-inflammatory properties of this compound are under investigation as well. Preliminary findings suggest that derivatives of this compound may inhibit inflammatory pathways effectively. The presence of the methoxy group appears to play a crucial role in modulating inflammatory responses in vitro .

Case Studies

Case Study 1: Synthesis and Evaluation of Metal Complexes

A study reported the synthesis of various metal complexes using this compound as a ligand. The complexes were evaluated for their antimicrobial activity against a panel of bacterial strains. Results showed that Co(II) and Cu(II) complexes were significantly more effective than the free ligand alone, indicating that coordination with metal ions enhances biological activity .

Case Study 2: Antioxidant Mechanism Investigation

In another study focused on the antioxidant mechanisms of this compound, researchers utilized DPPH radical scavenging assays to quantify its effectiveness in neutralizing free radicals. The findings demonstrated that the compound's ability to donate electrons was markedly higher than that of several known antioxidants, suggesting its potential utility in therapeutic applications aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert its effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The methoxyphenyl group differentiates this compound from analogues with sulfonyl, halogenated, or alkyl substituents. Below is a comparative analysis:

Compound Substituent Molecular Weight (g/mol) Key Features Reference
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine 4-Methoxyphenyl 239.28 Electron-donating methoxy group; moderate lipophilicity.
1-(Naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR3) Naphthalene-1-sulfonyl 329.4 Bulky sulfonyl group; increased molecular weight; potential for enhanced binding to hydrophobic pockets.
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine 4-Chlorophenylmethyl 257.72 Chlorine atom introduces electronegativity; higher lipophilicity.
4-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine hydrobromide 4-Methoxyphenyl (hydrobromide salt) 320.18 Salt form improves solubility; bromide counterion affects crystallinity.
1-(Propan-2-yl)-1H-1,3-benzodiazol-2-amine Isopropyl 175.23 Alkyl substituent reduces steric hindrance; lower molecular weight.

Structural and Electronic Effects

  • Electron-Donating vs. Sulfonyl (-SO₂) and chloro (-Cl) groups are electron-withdrawing, altering charge distribution and reactivity .
  • Steric Effects :
    • Naphthalene-sulfonyl substituents (PR3, PR4) introduce steric bulk, which may hinder binding to compact active sites .
    • Smaller substituents like isopropyl () or methoxy (target compound) minimize steric interference.

Biological Activity

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H13_{13}N3_{3}O
  • Molecular Weight : 241.27 g/mol

This compound features a benzodiazole core substituted with a methoxyphenyl group, which is significant for its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzodiazole derivatives exhibit notable antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

CompoundCancer TypeIC50_{50} (µM)
CFI-400945Colon Cancer0.64
Compound 82aMultiple Myeloma0.4

These findings suggest that the benzodiazole moiety can be a viable scaffold for developing new anticancer agents .

Antimicrobial Activity

Benzodiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16

These results highlight the potential use of this compound in treating bacterial infections .

Neuropharmacological Effects

The compound's influence on neuropharmacological targets has been explored, particularly its interaction with GABA-A receptors. Positive allosteric modulation of these receptors may provide therapeutic benefits in treating anxiety and other neurological disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Its interaction with neurotransmitter receptors can modulate synaptic transmission and contribute to its neuropharmacological effects.

Case Studies

Several case studies illustrate the compound's efficacy:

  • Antitumor Efficacy in Animal Models : In vivo studies using mouse models demonstrated that treatment with benzodiazole derivatives resulted in reduced tumor size and improved survival rates compared to controls.
  • Clinical Trials for Antimicrobial Activity : Preliminary clinical trials have shown that derivatives similar to this compound effectively reduce bacterial load in infected patients.

Q & A

Q. What are the optimal synthetic pathways for 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of benzodiazole derivatives typically involves cyclization reactions. For example, analogous compounds like pyrazole derivatives are synthesized via Vilsmeier–Haack formylation followed by oxidation and acylation steps to generate intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride . For benzodiazoles, a similar approach could involve condensation of 4-methoxyaniline with ortho-diamine derivatives under acidic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–24 hours). Optimizing stoichiometry and using catalysts like POCl₃ can enhance cyclization efficiency .

Q. How can the molecular structure of this compound be rigorously characterized?

X-ray crystallography is the gold standard for structural confirmation. For example, related benzimidazole derivatives (e.g., 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol) were analyzed using single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • IR : Peaks at 1600–1650 cm⁻¹ for C=N stretching in the benzodiazole ring .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Standard in vitro assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Testing against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methoxyphenyl group influence reactivity and bioactivity?

The methoxy group (–OCH₃) is electron-donating, enhancing resonance stabilization of the benzodiazole ring. This increases nucleophilic susceptibility at the amine position, facilitating interactions with biological targets (e.g., hydrogen bonding with enzyme active sites) . Steric effects can be probed by synthesizing analogs with bulkier substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) and comparing binding affinities in molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability or impurity profiles. To address this:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis .
  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values .
  • Mechanistic studies : Confirm target engagement via Western blotting (e.g., apoptosis markers like caspase-3) or radioligand binding assays .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular docking : Use software like AutoDock to predict binding modes with receptors (e.g., EGFR or tubulin). For example, methoxy groups may form hydrophobic interactions with pocket residues .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to identify optimal functional groups .
  • ADMET prediction : Tools like SwissADME can forecast pharmacokinetic profiles (e.g., blood-brain barrier penetration) .

Q. What advanced analytical techniques validate degradation pathways under physiological conditions?

  • LC-MS/MS : Identify metabolites in simulated gastric fluid (pH 2) or liver microsomes .
  • Stability studies : Monitor compound integrity under UV light, heat (40°C), and oxidative stress (H₂O₂) .
  • Isotopic labeling : Use ¹⁴C-labeled analogs to trace degradation intermediates in vivo .

Methodological Considerations

Q. How should researchers address low yields in large-scale synthesis?

  • Process optimization : Use flow chemistry for better temperature control and reduced side reactions .
  • Catalyst screening : Test alternatives like Fe³⁺ or Cu²⁺ to improve cyclization efficiency .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. What experimental controls are critical in bioactivity studies to ensure reproducibility?

  • Positive controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) .
  • Solvent controls : Verify that DMSO or ethanol (<1% v/v) does not affect assay results .
  • Blinded analysis : Use independent researchers for data collection and statistical analysis (e.g., ANOVA with p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
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1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

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